The Wnt signaling pathway is a conserved pathway in metazoan animals. The name Wnt is resultant from a fusion of the name of the Drosophila segment polarity gene wingless and the name of the vertebrate homolog, integrated or int-1. More than 40 years ago, the wingless gene was discovered in a mutagenesis screen for visual phenotypes, affecting various developmental patterning processes in Drosophila melanogaster. Wnt signaling pathways use either nearby cell-cell communication (paracrine) or same-cell communication (autocrine). They are highly evolutionarily conserved in animals, which means they are similar across animal species from fruit flies to humans.
The extra-cellular Wnt signal stimulates several intra-cellular signal transduction cascades, including the canonical or Wnt/β-catenin dependent pathway and the non-canonical or β-catenin-independent pathway which can be divided into the Planar Cell Polarity pathway and the Wnt/Ca2+ pathway. Wnt signals are active in numerous contexts, initially in early development and later during the growth and maintenance of various tissues. In comparison to other growth factors, Wnt signals have several unique properties, including a short range of action. Thereby, Wnts predominantly mediate signaling locally, between neighboring cells. In addition, Wnt signals give shape to tissues as cells are proliferating. This is a consequence of the ability of Wnt signaling to confer polarity and asymmetry to cells.
As the signaling pathways that play a crucial role during embryogenesis are tightly regulated, the expression of the Wnt proteins and Wnt antagonists are exquisitely restricted both temporally and spatially during development. Deregulated Wnt signaling has catastrophic consequences for the developing embryo and it is now well appreciated that defective Wnt signaling is a causative factor for a number of pleiotropic human pathologies. With the advance in sequencing technology and the comprehensive structural characterization of cancer genomes, it became evident that mutations in the Wnt pathway occur frequently in human cancers. Beyond having an unequivocal role in multiple malignancies, aberrant WNT signaling apparently plays an important part in various other diseases, including neurological diseases, inflammatory and fibrotic disease, and disorders of endocrine function and bone metabolism in adults.
However, from a therapeutic point of view, the Wnt signaling pathways present several challenges to the development of a targeted drug, so it is not surprising that drug strategies specifically directed at this pathway are in a state of relative infancy. In addition to the existence of 19 Wnt ligands and 10 FZD receptor isoforms, the specificity of targeting is further complicated by the convergence of downstream Wnt signaling events on promiscuous enzymes like glycogen synthase kinase 3 (GSK3) and on proteins that are central to fundamental and ubiquitous cellular structures such as the cytoskeleton and cell-cell junctions that are critical to all cells. Several new discoveries may have changed that. Several academic groups have published proof-of-concept reports on small-molecule Wnt pathway inhibitors, and a few biotech companies (along with an unknown number of pharmaceutical companies) are actively developing these and other compounds.
In 2004, Dr. Michael Kahn reported a compound that specifically blocked ß-catenin/TCF-dependent gene transcription. Kahn's group then identified the drug's target, a coactivator of ß-catenin. Kahn's compound bound to the coactivator and caused the cell to switch from a proliferation program to differentiation. Dr. Kahn and his team have since developed similar anticancer compounds 15–20 times more potent than the original. These compounds have been licensed to an undisclosed company and should begin clinical trials in leukemias and then in colorectal cancer. There has been a recent increase in the number of published reports of Wnt pathway modulators. Many of the studies reflect the efforts of pharmaceutical companies in identifying Wnt active compounds using high-throughput screening approaches. More focused studies from academic groups have used biochemical insights to identify Wnt active compounds.
One study looks into Tankyrase inhibitors. Tankyrase belongs to the poly (ADP-ribose) polymerases (PARPs) family. There are two isoforms of Tankyrase, Tankyrase 1 (PARP5a) and Tankyrase 2 (PARP5b) associated with the Wnt/beta-catenin signaling. Both these tankyrase isoforms increase the degradation of axin by the ubiquitin-proteasome pathway. XAV939 is a small molecule inhibitor of the Wnt/β-catenin pathway indicated by a high-throughput screen of HEK293 cells containing a Super-TopFlash luciferase reporter. XAV939 treatment decreased β-catenin expression and increased β-catenin phosphorylation at amino acids S33/S37/T41, phosphor-residues that enhance degradation. Protein, but not messenger RNA, levels of axin 1 and axin 2 were strongly increased after XAV939 treatment as was axin-GSK3β complex formation.
A study using a Super-TopFlash reporter assay of β-catenin activity to identify small-molecule Wnt pathway antagonists from a 200,000-compound synthetic chemical library recognized two classes of inhibitors. One class, the inhibitor of Wnt protein (IWP) compounds, inhibited the activity of Porcupine, a membrane-bound acyltransferase that is important for the secretion of Wnt ligands because it supplies the palmitoyl group to Wnt proteins, a crucial step for Wnt ligand secretion. The other class, an inhibitor of Wnt response (IWR) compounds, prevented the destruction of axin proteins by direct binding and stabilization. As a test of efficacy, IWR compounds were able to inhibit zebrafish tail regeneration; in contrast, IWP compounds had no effect in this Wnt signaling model.
Another study using a TopFlash reporter to identify candidate ligands has identified hexachlorophene as a Wnt/β-catenin pathway inhibitor. Hexachlorophene is an antimicrobial that inhibits enoyl-acyl carrier protein reductase, the last enzyme in the fatty acid elongation cycle. The report indicated that hexachlorophene induced the degradation of β-catenin through the Siah/APC pathway rather than through GSK-3β promoted degradation. Siah-1 interacts with the carboxy terminus of APC, promoting β-catenin ubiquitination and leading to a decreased expression of cyclin D1.
Investigators have identified Wnt pathway ligands by extending observations developed for other signaling pathways. For example, researchers observed that cyclin-dependent kinase inhibitors were also active against GSK-3β, including the indirubins and bis-indoles that are found in indigo-producing plants, bacteria, and mollusks. These compounds cocrystallize with GSK-3 and reduce its phosphorylation on Tyr276/216, thus reducing enzyme activity. Other known compounds that also may possess druglike activity against cancer through regulation of β-catenin include the antidiabetic harmine, the wine antioxidant resveratrol, and the spice curcumin.
A few US Food and Drug Administration (FDA)-approved drugs modulate WNT signaling in vivo, but these drugs also have other cellular targets. For example, lithium chloride has been in clinical use for decades and activates CTNNB1 by inhibiting GSK3. Non-steroidal anti-inflammatory drugs (NSAIDs) and the selective COX2 inhibitor celecoxib can inhibit CTNNB1-dependent transcription in colorectal cells and reduce polyp formation in patients with FAP and in mouse models of colon cancer. At present, far fewer published studies describe either WNT signaling activators or synergists. It is unclear whether the scarcity of effective WNT-activating compounds reflects the biology of WNT signaling, or rather reflects a reluctance of researchers to focus on developing such compounds given the longstanding concerns about the oncogenic effects of hyperactivated WNT signaling in some cancers.
Recent studies have reported several critical signaling pathways as key regulators and activators of cellular and molecular processes during osteoarthritis (OA) development. Wnt signaling is one such pathway whose signaling molecules and regulators were shown to be abnormally activated or suppressed. Wnt signaling is one such pathway whose signaling molecules and regulators were shown to be abnormally activated or suppressed. First and most importantly, SM04690 was shown to elicit protective effects on cartilage during joint destruction in a preclinical model of knee OA. Two small molecule inhibitors, the stapled peptides StAx-35R (the stapled β-catenin binding domain of Axin) and SAH-Bcl9 (stapled peptide derived from the Bcl9 homology domain-2) have been established to inhibit β-catenin transcriptional activity. Lorecivivint inhibited CDC-like kinase 2-mediated (CLK2) phosphorylation of 61 serine/arginine-rich (SR) proteins and DYRK1A-mediated (dual-specificity tyrosine phosphorylation-regulated kinase 1A) phosphorylation of SIRT1 and FOXO1, suggested a novel mechanism for Wnt pathway inhibition, enhancing chondrogenesis, inhibited expression of cartilage catabolic enzymes, and anti-inflammation.
In the past decade, we have witnessed an explosion in the development of strategies for targeting WNT signaling. Many synthetic modulators of WNT signaling — including small molecules, peptides, and blocking antibodies — show great promise in animal models of several different cancers. Importantly, activating or inhibiting WNT signaling pathways alone is unlikely to result in a substantial improvement in disease progression. Studies aimed at identifying the genetic factors and biomarkers that can predict responses to treatment with WNT pathway modulators, either alone or in combination with other therapies, will be an important next step in determining the utility of these potential new therapies.